molecular formula C10H9F2N3O2 B11801077 (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B11801077
M. Wt: 241.19 g/mol
InChI Key: WRWZDGBZSREGFI-UHFFFAOYSA-N
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Description

(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluoromethoxyphenyl group and a methanamine group attached to the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the substitution of a suitable phenyl precursor with a difluoromethoxy group using reagents like difluoromethyl ethers.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2-(Methoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
  • (3-(2-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine
  • (3-(2-(Chloromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C10H9F2N3O2

Molecular Weight

241.19 g/mol

IUPAC Name

[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C10H9F2N3O2/c11-10(12)16-7-4-2-1-3-6(7)9-14-8(5-13)17-15-9/h1-4,10H,5,13H2

InChI Key

WRWZDGBZSREGFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN)OC(F)F

Origin of Product

United States

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